
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride, 6-fluoro-2-chloroaniline, and isoquinoline derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 6-fluoro-2-chloroaniline.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoquinoline core structure.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce tetrahydroisoquinolines.
Applications De Recherche Scientifique
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical intermediates for industrial processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-7-chloro-4-oxo-4H-chromene: Shares similar halogen substituents but differs in the core structure.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but lacks the isoquinoline core.
2-Fluoro-6-methoxyphenylboronic acid: Similar functional groups but different overall structure.
Uniqueness
7-Chloro-6-fluoro-2-(4-methoxybenzyl)isoquinolin-1(2H)-one is unique due to its specific combination of chloro, fluoro, and methoxy substituents on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
923022-54-2 |
|---|---|
Formule moléculaire |
C17H13ClFNO2 |
Poids moléculaire |
317.7 g/mol |
Nom IUPAC |
7-chloro-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1-one |
InChI |
InChI=1S/C17H13ClFNO2/c1-22-13-4-2-11(3-5-13)10-20-7-6-12-8-16(19)15(18)9-14(12)17(20)21/h2-9H,10H2,1H3 |
Clé InChI |
PTKVNYJGJSGOCB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C=CC3=CC(=C(C=C3C2=O)Cl)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1H-Imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8679400.png)

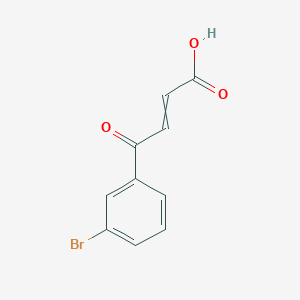
![2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)

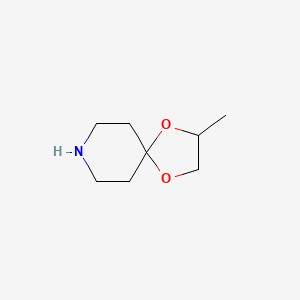

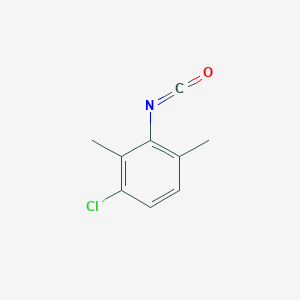
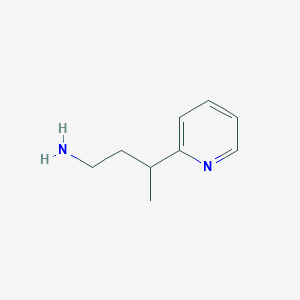
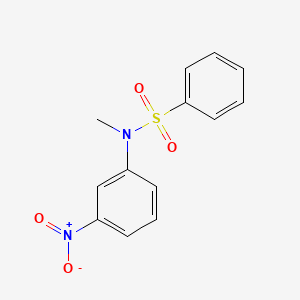
![2-Oxopropyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B8679470.png)
![2-[3-Hydroxypropylamino]quinoline](/img/structure/B8679483.png)


